molecular formula C20H25N3O3S2 B2385353 N,N-dimethyl-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzenesulfonamide CAS No. 1421522-42-0

N,N-dimethyl-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzenesulfonamide

Cat. No.: B2385353
CAS No.: 1421522-42-0
M. Wt: 419.56
InChI Key: XKUUMEYOEMBXST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzenesulfonamide is a synthetic organic compound designed for research applications. It features a complex molecular architecture comprising a benzenesulfonamide group linked to a piperidine ring, which is further functionalized with a (pyridin-2-ylthio)methyl moiety. This structure combines elements seen in compounds investigated for various biological activities. Benzenesulfonamide derivatives are a significant focus in medicinal chemistry and are frequently explored for their potential as enzyme inhibitors or receptor ligands due to their ability to interact with biological targets . The piperidine scaffold is a common building block in pharmaceuticals, contributing to molecular recognition and bioavailability. The pyridinyl-thioether group adds a potential metal-binding site and can influence the compound's electronic properties and overall reactivity. Researchers may find this compound valuable as a building block in synthetic chemistry or as a candidate for in vitro screening assays to probe its biological activity, particularly in areas such as oncology or infectious diseases where similar molecular frameworks have shown promise . This product is intended for research purposes by qualified professionals in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

N,N-dimethyl-4-[4-(pyridin-2-ylsulfanylmethyl)piperidine-1-carbonyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-22(2)28(25,26)18-8-6-17(7-9-18)20(24)23-13-10-16(11-14-23)15-27-19-5-3-4-12-21-19/h3-9,12,16H,10-11,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUUMEYOEMBXST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CSC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N,N-Dimethyl-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzenesulfonamide is a complex sulfonamide compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.46 g/mol
  • CAS Number : Not specified in the available literature.

The compound features a piperidine ring, a pyridine moiety linked via a thioether, and a benzenesulfonamide group, which collectively contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, potentially affecting pathways related to inflammation and cancer cell proliferation.

Antiviral Activity

Recent research has highlighted the role of heterocyclic compounds in antiviral drug development. For instance, compounds similar to this compound have shown promising antiviral activity against various viruses by inhibiting viral replication at low micromolar concentrations (EC50 values ranging from 0.20 to 0.35 μM) in cell-based assays .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of related compounds against several cancer cell lines. For example, compounds with structural similarities have demonstrated significant cytotoxicity against MCF-7 (breast cancer) and MDA-MB-231 cell lines, with IC50 values ranging from 0.87 to 12.91 μM . These findings suggest that modifications in the chemical structure can enhance selectivity and potency against specific cancer types.

Case Studies

  • Inhibition of Carbonic Anhydrase :
    A study identified a class of piperidine derivatives that included sulfonamide functionalities, which effectively inhibited human carbonic anhydrases (CAs). The inhibition assays revealed that derivatives closely related to this compound could serve as potential leads for developing CA inhibitors .
  • Chemokine Receptor Antagonism :
    Another investigation explored the antagonistic effects on chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer metastasis. Compounds within the same chemical family exhibited significant inhibition of receptor-mediated signaling pathways, indicating their potential utility in treating inflammatory diseases .

Data Summary Table

Biological Activity Assay Type Target IC50/EC50 Value Reference
AntiviralCell-based assayViral replication0.20 - 0.35 μM
AnticancerCytotoxicity assayMCF-7/MDA-MB-231 cells0.87 - 12.91 μM
Carbonic Anhydrase InhibitionEnzyme inhibitionHuman Carbonic AnhydrasesNot specified
Chemokine Receptor AntagonismSignaling assayCXCR1/CXCR2Significant inhibition

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, research conducted on related benzenesulfonamide derivatives has shown promising results in inhibiting tumor cell proliferation and migration. The mechanism involves the induction of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.

Key Findings:

  • Inhibition of Tumor Growth: The compound demonstrated significant inhibitory effects on various cancer cell lines, including those associated with breast and colorectal cancers.
  • Mechanism of Action: It was found to target the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent ferroptosis in tumor cells .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects, particularly through its interaction with chemokine receptors such as CXCR1 and CXCR2. These receptors are pivotal in mediating inflammatory responses and recruiting immune cells to sites of inflammation.

Key Findings:

  • CXCR Antagonism: Studies indicate that related compounds can act as noncompetitive antagonists for these receptors, thereby reducing inflammation and potentially alleviating conditions such as rheumatoid arthritis .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of N,N-dimethyl-4-(4-((pyridin-2-ylthio)methyl)piperidine-1-carbonyl)benzenesulfonamide is crucial for optimizing its pharmacological properties.

Structural Feature Effect on Activity Comments
Pyridine moietyEnhances binding affinity to target proteinsCritical for anticancer activity
Dimethyl substitutionIncreases lipophilicityImproves cellular uptake
Sulfonamide groupEssential for biological activityFacilitates interaction with biological targets

In Vitro Studies

In vitro studies have employed various assays to evaluate the efficacy of the compound against cancer cell lines:

  • MTT Assay: Used to assess cell viability, demonstrating a dose-dependent decrease in viability in treated cells.
  • Colony Formation Assay: Showed that treatment with the compound significantly reduced colony formation ability of cancer cells, indicating its potential to inhibit tumor growth.

Molecular Docking Studies

Molecular docking simulations have been utilized to predict the binding interactions between this compound and target proteins involved in cancer progression.

Key Findings:

  • The compound exhibited strong binding affinity to NRF2, suggesting a possible mechanism for its anticancer effects by inhibiting NRF2's protective role against oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its combination of a piperidine-carbonyl linker and a pyridinylthio group. Key comparisons include:

Compound Name Key Structural Features Biological Activity/Application Reference
N,N-dimethyl-4-(target compound) Piperidine-carbonyl, pyridin-2-ylthio methyl Hypothesized nuclear receptor modulation
T0901317 Trifluoroethyl, hydroxy-trifluoromethylphenyl Liver X receptor (LXR) agonist
S07662 Benzofuranyl, thienyl urea Inverse agonist of constitutive androstane receptor (CAR)
4-(Tetrahydrothioxopyrimidinyl)-N-thiazolyl benzenesulfonamide Thioxopyrimidinyl, thiazolyl Antimicrobial (sulfathiazole derivative)
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide Anilinopyridinyl, methylbenzenesulfonamide Synthetic intermediate
  • Piperidine vs. Pyrimidine/Pyridine Rings: The piperidine group in the target compound may enhance conformational flexibility compared to rigid pyrimidine or pyridine rings in analogs like T0901317 or N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide. This flexibility could influence receptor binding kinetics .
  • Sulfonamide Linkages : Unlike S07662 (urea linker) or T0901317 (sulfonamide with fluorinated groups), the target compound’s benzenesulfonamide core is directly conjugated to a piperidine-carbonyl group. This arrangement may improve metabolic stability compared to ester or urea-based analogs .
  • Thioether vs. This could affect membrane permeability and target engagement .

Pharmacological and Physicochemical Properties

  • Solubility: The dimethylamino group in the benzenesulfonamide core (common in compounds) could improve aqueous solubility relative to fully aromatic analogs .
  • Receptor Binding : The piperidine-carbonyl moiety may mimic natural ligand conformations in nuclear receptors (e.g., CAR or LXR), similar to CINPA1’s dibenzoazepine scaffold .

Q & A

Advanced Research Question

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond angles or stereochemistry, especially for the piperidine-thioether moiety .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to validate conformational preferences .
  • Dynamic NMR : Analyze temperature-dependent splitting in proton NMR to identify restricted rotation in the sulfonamide or piperidine groups .

What methodologies are recommended for studying the compound’s stability under physiological conditions?

Advanced Research Question

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor hydrolysis of the sulfonamide or thioether bonds via LC-MS .
  • Metabolic profiling : Use liver microsomes or hepatocyte assays to identify oxidative metabolites, focusing on CYP450-mediated modifications to the pyridine or piperidine rings .
  • Thermal analysis : Perform DSC/TGA to assess decomposition pathways, particularly for the labile carbonyl linkage .

How can structure-activity relationships (SAR) be optimized for biological activity?

Advanced Research Question

  • Fragment-based design : Replace the pyridin-2-ylthio group with bioisosteres (e.g., pyrimidine-thioether) to enhance target binding, guided by molecular docking .
  • Steric tuning : Modify the N,N-dimethyl group on the sulfonamide to balance lipophilicity and solubility (e.g., logP calculations using MarvinSketch) .
  • Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction points (e.g., hydrogen bonding at the sulfonamide oxygen) .

What analytical techniques are most reliable for purity assessment?

Basic Research Question

  • HPLC-UV/ELS : Employ a C18 column with gradient elution (ACN/water + 0.1% TFA) to detect impurities >0.1% .
  • Elemental analysis : Validate stoichiometry of sulfur and nitrogen atoms, critical for confirming sulfonamide integrity .
  • Mass spectrometry : Use HRMS (ESI+) to confirm the molecular ion [M+H]+ and rule out adducts or dimerization .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular dynamics (MD) : Simulate binding to hypothetical targets (e.g., carbonic anhydrase) using GROMACS, focusing on sulfonamide-Zn²+ coordination .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes when modifying the piperidine-thioether moiety .
  • ADMET prediction : Use SwissADME to optimize bioavailability and avoid P-glycoprotein efflux .

What strategies mitigate synthetic byproducts during piperidine-thioether formation?

Basic Research Question

  • Protecting groups : Temporarily block the piperidine nitrogen with Boc to prevent undesired alkylation .
  • Catalytic optimization : Use Cu(I) catalysts for selective thiol-alkyne coupling, reducing disulfide byproducts .
  • Workup protocols : Employ aqueous-organic biphasic extraction to remove unreacted pyridine-2-thiol .

How to address discrepancies in biological assay results across different cell lines?

Advanced Research Question

  • Dose-response normalization : Adjust for variations in cell permeability using efflux pump inhibitors (e.g., verapamil) .
  • Target engagement assays : Confirm on-target activity via CETSA (Cellular Thermal Shift Assay) .
  • Transcriptomic profiling : Use RNA-seq to identify off-target pathways activated in resistant cell lines .

What crystallographic software is recommended for resolving disorder in the sulfonamide group?

Advanced Research Question

  • SHELXL refinement : Apply restraints (e.g., SIMU/DELU) to model disordered dimethyl groups .
  • Olex2 visualization : Use difference Fourier maps to locate missing electron density near the sulfonamide .
  • Twinning analysis : Test for merohedral twinning using PLATON if Rint values exceed 0.1 .

How to design derivatives for improved blood-brain barrier (BBB) penetration?

Advanced Research Question

  • PAMPA-BBB assay : Screen analogs for passive permeability, prioritizing compounds with logBB > −1 .
  • Structural simplification : Reduce hydrogen bond donors (e.g., replace carbonyl with methylene) .
  • Efflux transporter assays : Test inhibition of P-gp using calcein-AM in MDCK-MDR1 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.